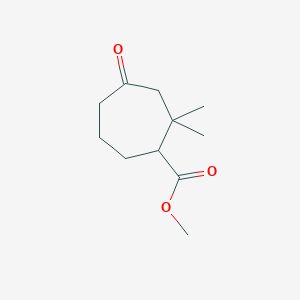
3-Propylsulfanylmethyl-cyclobutanecarbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(propylsulfanylmethyl)cyclobutane-1-carbonitrile is an organic compound featuring a cyclobutane ring substituted with a propylsulfanylmethyl group and a nitrile group. This compound belongs to the class of cycloalkanes, which are cyclic hydrocarbons with unique chemical properties due to their ring structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(propylsulfanylmethyl)cyclobutane-1-carbonitrile can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, the cyclization of a suitable alkene with a nitrile group in the presence of a sulfur-containing reagent can yield the desired compound. The reaction conditions typically involve the use of a catalyst, such as a palladium complex, and may require elevated temperatures and pressures to facilitate the cyclization process .
Industrial Production Methods
Industrial production of 3-(propylsulfanylmethyl)cyclobutane-1-carbonitrile may involve large-scale cyclization reactions using optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process, making it suitable for commercial applications.
Chemical Reactions Analysis
Types of Reactions
3-(propylsulfanylmethyl)cyclobutane-1-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can convert the nitrile group to an amine or other functional groups.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst are commonly used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols.
Scientific Research Applications
3-(propylsulfanylmethyl)cyclobutane-1-carbonitrile has various scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: It may serve as a precursor for biologically active compounds, aiding in the development of pharmaceuticals and agrochemicals.
Medicine: Research into its potential therapeutic properties, such as antimicrobial or anticancer activity, is ongoing.
Industry: The compound can be utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3-(propylsulfanylmethyl)cyclobutane-1-carbonitrile involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its functional groups, which can participate in various chemical reactions. For instance, the nitrile group may interact with enzymes or receptors, modulating their activity and leading to specific biological effects .
Comparison with Similar Compounds
Similar Compounds
Cyclobutane: A simple cycloalkane with a four-membered ring.
Cyclopropane: A three-membered ring cycloalkane with higher ring strain.
Cyclopentane: A five-membered ring cycloalkane with lower ring strain compared to cyclobutane.
Uniqueness
3-(propylsulfanylmethyl)cyclobutane-1-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties
Properties
Molecular Formula |
C9H15NS |
|---|---|
Molecular Weight |
169.29 g/mol |
IUPAC Name |
3-(propylsulfanylmethyl)cyclobutane-1-carbonitrile |
InChI |
InChI=1S/C9H15NS/c1-2-3-11-7-9-4-8(5-9)6-10/h8-9H,2-5,7H2,1H3 |
InChI Key |
OXXUKXODBWCFRN-UHFFFAOYSA-N |
Canonical SMILES |
CCCSCC1CC(C1)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(Difluoromethoxy)-4-[4-(4-methylpiperazin-1-yl)piperidin-1-yl]aniline](/img/structure/B13878386.png)
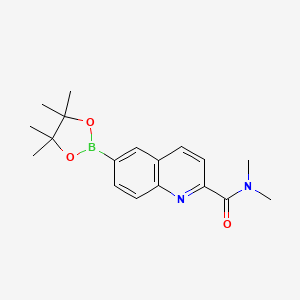
![Carbamic acid, N-[4-(formylamino)phenyl]-, methyl ester](/img/structure/B13878394.png)
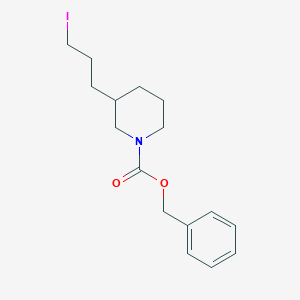
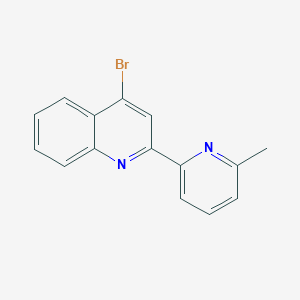
![Ethyl 3-{[(5-chloro-2-thienyl)carbonyl]amino}-1-methyl-1H-pyrazole-4-carboxylate](/img/structure/B13878405.png)
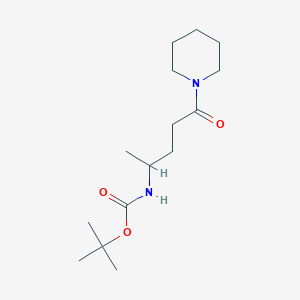
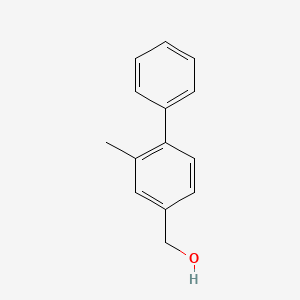



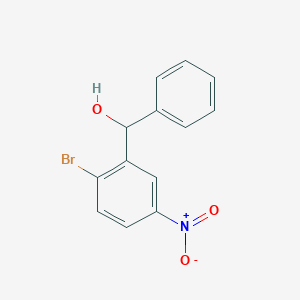
![4-[(4-Methylpiperazin-1-yl)sulfonylmethyl]aniline](/img/structure/B13878441.png)
